Smer3

Description

Properties

IUPAC Name |

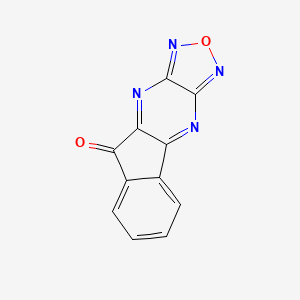

13-oxa-10,12,14,16-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,14-heptaen-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H4N4O2/c16-9-6-4-2-1-3-5(6)7-8(9)13-11-10(12-7)14-17-15-11/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFSSAKVWCKFRHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=NC4=NON=C4N=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H4N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40340952 | |

| Record name | SMER3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40340952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67200-34-4 | |

| Record name | SMER3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40340952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9H-Indeno-[1,2-e]-[1,2,5]-oxadiazolo-[3,4-b]-pyrazin-9-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Core Mechanism of Smer3 Action in Yeast: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of Smer3, a small molecule inhibitor of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex in Saccharomyces cerevisiae. This compound was identified in a chemical genetics screen as an enhancer of rapamycin's growth-inhibitory effects, highlighting its connection to the Target of Rapamycin (TOR) signaling pathway. The core of this compound's mechanism lies in its specific inhibition of the SCFMet30 complex, leading to downstream effects on protein ubiquitination and gene expression. This document details the molecular interactions, signaling pathways, and key experimental findings related to this compound's function in yeast, providing a valuable resource for researchers in cell biology, drug discovery, and proteomics.

Introduction

The ubiquitin-proteasome system is a critical regulatory network in eukaryotic cells, controlling a vast array of cellular processes through the targeted degradation of proteins. E3 ubiquitin ligases, the substrate-recognition components of this system, represent a promising class of targets for therapeutic intervention. The Skp1-Cullin-F-box (SCF) family is one of the largest families of E3 ligases, characterized by a modular architecture consisting of Skp1, Cullin (Cdc53 in yeast), an F-box protein that confers substrate specificity, and the RING-finger protein Hrt1 (also known as Roc1 or Rbx1).

This compound (Small Molecule Enhancer of Rapamycin 3) emerged from a phenotypic screen designed to identify compounds that potentiate the anti-proliferative effects of rapamycin, an inhibitor of the TOR kinase. Subsequent studies revealed that this compound selectively targets the SCFMet30 E3 ubiquitin ligase complex in yeast. This guide will delve into the precise mechanism by which this compound exerts its inhibitory effect and the resulting cellular consequences.

This compound's Molecular Target and Binding

The direct molecular target of this compound in yeast is the F-box protein Met30. This compound binds to Met30, thereby interfering with its association with Skp1, a crucial scaffold protein within the SCF complex. This disruption of the Met30-Skp1 interaction effectively inactivates the SCFMet30 ligase.

Quantitative Data on this compound Activity

While specific IC50 or Ki values for the inhibition of SCFMet30 by this compound are not extensively reported in the primary literature, the effective concentrations used in various in vivo and in vitro assays provide an indication of its potency.

| Parameter | Value/Concentration | Cell/Assay Type | Reference |

| In Vivo Inhibition of Met4 Ubiquitination | 0 - 60 µM | S. cerevisiae cells | |

| Diminished Met30-Skp1 Interaction | 30 µM | S. cerevisiae cells | |

| Upregulation of Methionine Biosynthesis Genes | 5 µM | S. cerevisiae cells | |

| Significant Inhibition of SCFMet30 in vitro | 30 - 100 µM | In vitro ubiquitination assay |

Mechanism of Action: Inhibition of SCFMet30-Mediated Ubiquitination

The primary biochemical consequence of this compound action is the inhibition of the ubiquitination of SCFMet30 substrates. The best-characterized substrate of SCFMet30 in yeast is the transcription factor Met4.

The SCFMet30-Met4 Signaling Pathway

Under normal conditions, SCFMet30 mediates the ubiquitination of Met4. This ubiquitination does not lead to the degradation of Met4 but rather inhibits its transcriptional activity. This compound, by disrupting the SCFMet30 complex, prevents the ubiquitination of Met4. Hypo-ubiquitinated Met4 is transcriptionally active, leading to the increased expression of genes involved in the methionine biosynthesis pathway.

The Cellular Target of Smer3: A Technical Guide to a Selective SCF E3 Ubiquitin Ligase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Smer3, a small molecule enhancer of rapamycin, has been identified as a selective inhibitor of the Skp1-Cullin-F-box (SCF) E3 ubiquitin ligase complex.[1][2][3][4] Specifically, this compound targets the F-box protein Met30 in yeast, a component of the SCFMet30 complex, thereby modulating cellular processes such as transcription and cell-cycle control.[2][4][5] This technical guide provides an in-depth overview of the cellular target of this compound, presenting key quantitative data, detailed experimental protocols for its characterization, and visual representations of the relevant signaling pathways and experimental workflows.

The Cellular Target of this compound: SCFMet30 E3 Ubiquitin Ligase

This compound's primary cellular target is the SCFMet30 E3 ubiquitin ligase complex.[1][2][3][5] The SCF complex is a multi-protein E3 ubiquitin ligase that plays a crucial role in targeting substrate proteins for ubiquitination and subsequent proteasomal degradation. The specificity of the SCF complex is determined by the F-box protein, which acts as a receptor for the substrate. In the case of SCFMet30, the F-box protein is Met30.

This compound exerts its inhibitory effect by directly binding to the F-box protein Met30.[4][5] This interaction sterically hinders the association of Met30 with Skp1, a core component of the SCF complex.[1][4][5] By preventing the assembly of a functional SCFMet30 ligase, this compound blocks the ubiquitination of its substrates, such as the transcription factor Met4.[1][2] This inhibition of Met4 ubiquitination leads to the upregulation of methionine biosynthesis genes.[2][3]

The specificity of this compound is a key attribute, as it has been shown to inhibit SCFMet30 without affecting the closely related SCFCdc4 complex.[4] This selectivity makes this compound a valuable tool for studying the specific functions of the SCFMet30 pathway and a potential starting point for the development of targeted therapeutics.

Quantitative Data

The following tables summarize the available quantitative data for this compound.

| Parameter | Value | Cell Line/System | Description | Reference |

| IC50 | 1 μM | A549 (human lung carcinoma) | Cytotoxicity assessed as a reduction in cell viability after 72 hours. | [1] |

| Effective Concentration | 30-100 μM | In vitro and cell-based assays | Concentration range for significant inhibition of SCFMet30. | [5] |

| Effective Concentration | 5 μM | Yeast cells | Upregulation of methionine biosynthesis genes. | [2][3] |

| Treatment Concentration | 0-60 μM | Yeast cells | Blockage of Met4 ubiquitination. | [1] |

Key Experimental Protocols

The identification and characterization of this compound's cellular target involved several key experimental approaches. The following are detailed methodologies adapted from the primary literature.

In Vivo Ubiquitination Assay in Yeast

Objective: To determine the effect of this compound on the ubiquitination of Met4, a known substrate of SCFMet30, in yeast cells.

Methodology:

-

Yeast Culture: Wild-type yeast cells are cultured in YPDA medium to the mid-logarithmic growth phase.

-

This compound Treatment: The cell culture is divided into aliquots, and treated with varying concentrations of this compound (e.g., 0, 15, 30, 60 μM) or a vehicle control (DMSO) for 45 minutes.

-

Protein Extraction: Cells are harvested by centrifugation, and total protein is extracted using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Western Blot Analysis:

-

Equal amounts of total protein from each treatment group are resolved by SDS-PAGE.

-

Proteins are transferred to a nitrocellulose or PVDF membrane.

-

The membrane is blocked with a suitable blocking agent (e.g., 5% non-fat milk in TBST).

-

The membrane is incubated with a primary antibody specific for Met4. Ubiquitinated forms of Met4 can be detected as higher molecular weight bands.

-

After washing, the membrane is incubated with a secondary antibody conjugated to horseradish peroxidase (HRP).

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

-

Analysis: The intensity of the bands corresponding to ubiquitinated Met4 is compared across the different this compound concentrations to determine the dose-dependent inhibitory effect.

In Vitro SCFMet30 Ubiquitination Assay

Objective: To directly assess the inhibitory effect of this compound on the enzymatic activity of the purified SCFMet30 complex.

Methodology:

-

Protein Purification: Recombinant components of the SCFMet30 complex (Skp1, Cul1, Roc1, and Met30) and the substrate Met4, as well as E1 and E2 enzymes, are expressed and purified.

-

Reaction Mixture Preparation: The in vitro ubiquitination reaction is assembled in a buffer containing ATP, ubiquitin, purified E1, E2 (Cdc34), and the SCFMet30 complex.

-

This compound Incubation: this compound at various concentrations is added to the reaction mixtures, with a DMSO control.

-

Initiation of Reaction: The reaction is initiated by the addition of the substrate, Met4.

-

Incubation and Termination: The reaction is allowed to proceed for a specific time at an optimal temperature (e.g., 30°C) and then terminated by adding SDS-PAGE sample buffer.

-

Western Blot Analysis: The reaction products are analyzed by Western blotting using an anti-Met4 antibody to visualize the ubiquitination of Met4.

-

Analysis: The amount of ubiquitinated Met4 is quantified to determine the IC50 of this compound for SCFMet30 inhibition.

Co-immunoprecipitation of Met30 and Skp1

Objective: To investigate whether this compound disrupts the interaction between Met30 and Skp1 in vivo.

Methodology:

-

Yeast Strain: A yeast strain expressing endogenously Myc-tagged Met30 is used.

-

Cell Treatment: The yeast cells are grown to mid-log phase and treated with either DMSO (vehicle control) or a high concentration of this compound (e.g., 30 μM) for 30 minutes.

-

Cell Lysis: Cells are harvested and lysed in a buffer that preserves protein-protein interactions.

-

Immunoprecipitation: The cell lysate is incubated with anti-Myc antibody-conjugated beads to immunoprecipitate Met30 and its interacting partners.

-

Washing: The beads are washed several times to remove non-specific binding proteins.

-

Elution and Western Blotting: The immunoprecipitated proteins are eluted from the beads, resolved by SDS-PAGE, and analyzed by Western blotting using antibodies against both the Myc-tag (to confirm Met30 pulldown) and Skp1.

-

Analysis: The amount of Skp1 that co-immunoprecipitates with Met30 is compared between the this compound-treated and control samples to determine if this compound disrupts their interaction.

Visualizations

Signaling Pathway Diagram

Caption: Mechanism of this compound inhibition of the SCFMet30 E3 ubiquitin ligase complex.

Experimental Workflow Diagram

Caption: Experimental workflow for the identification and validation of this compound's cellular target.

Conclusion

This compound is a potent and selective inhibitor of the SCFMet30 E3 ubiquitin ligase. Its mechanism of action, which involves the direct binding to the F-box protein Met30 and the subsequent disruption of the SCF complex, is well-characterized. The specificity of this compound for SCFMet30 over other SCF complexes makes it an invaluable chemical probe for dissecting the roles of this particular E3 ligase in cellular physiology and disease. For drug development professionals, this compound represents a promising lead compound for the development of novel therapeutics targeting the ubiquitin-proteasome system, particularly in the context of diseases where the SCFMet30 pathway is dysregulated. The data and protocols presented in this guide offer a comprehensive resource for researchers working with or interested in the cellular functions and therapeutic potential of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. thomassci.com [thomassci.com]

- 4. Chemical genetics screen for enhancers of rapamycin identifies a specific inhibitor of an SCF family E3 ubiquitin ligase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bpsbioscience.com [bpsbioscience.com]

Smer3: A Targeted Inhibitor of the SCFMet30 Ubiquitin Ligase

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The ubiquitin-proteasome system is a cornerstone of cellular regulation, and its dysregulation is implicated in a multitude of diseases, including cancer. The Skp1-Cullin-F-box (SCF) family of E3 ubiquitin ligases represents a significant class of enzymes within this system, responsible for substrate recognition and subsequent ubiquitination. The specificity of these ligases makes them attractive targets for therapeutic intervention. This whitepaper provides a comprehensive technical overview of Smer3 (Small Molecule Enhancer of Rapamycin 3), a selective inhibitor of the SCFMet30 ubiquitin ligase. We will delve into its mechanism of action, provide a summary of its quantitative data, detail key experimental protocols for its characterization, and visualize the relevant biological pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and drug development professionals interested in the targeted modulation of the ubiquitin-proteasome system.

Introduction to SCFMet30 and this compound

The SCFMet30 complex is an E3 ubiquitin ligase that plays a crucial role in the regulation of cellular processes such as transcription, cell-cycle control, and immune response.[1] In yeast, SCFMet30 is a key regulator of sulfur metabolism and cell cycle progression through the ubiquitination of the transcription factor Met4.[2][3] The complex is composed of four core subunits: Skp1, Cullin (Cdc53 in yeast), the F-box protein Met30, and the RING-finger protein Hrt1. Met30 serves as the substrate receptor, conferring specificity to the ligase complex.[2]

This compound was identified through a chemical genetics screen for small molecules that enhance the growth-inhibitory effects of rapamycin, an inhibitor of the TOR (Target of Rapamycin) kinase.[4] Further investigation revealed that this compound is a selective inhibitor of the SCFMet30 ubiquitin ligase.[4][5] Its ability to specifically target a single member of the large SCF family highlights the potential for developing highly selective drugs against components of the ubiquitin-proteasome system.[4]

Mechanism of Action of this compound

This compound exerts its inhibitory effect on SCFMet30 through a direct interaction with the F-box protein, Met30.[4] This binding disrupts the association between Met30 and Skp1, a critical interaction for the assembly and function of the SCF complex.[6][7] By preventing the incorporation of Met30 into the SCF scaffold, this compound effectively inactivates the ligase, leading to the stabilization of its substrates, most notably the transcription factor Met4.[1][7] The accumulation of non-ubiquitinated Met4 results in the upregulation of methionine biosynthesis genes.[1][8] Importantly, this compound has been shown to be highly selective for SCFMet30, with little to no inhibitory activity against other closely related SCF complexes, such as SCFCdc4.[4]

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound. While a specific IC50 value for the direct inhibition of SCFMet30 E3 ligase activity or a binding affinity (Kd) has not been explicitly reported in the reviewed literature, the concentrations required for various in vitro and in vivo effects provide a valuable reference for its potency.

| Parameter | Value | Assay/Context | Reference |

| In Vivo Concentration for Met4 Ubiquitination Blockade | 0 - 60 µM | Treatment of yeast cells followed by Western blot analysis of Met4 ubiquitination status. | [5] |

| In Vivo Concentration for Met30-Skp1 Interaction Disruption | 30 µM | Treatment of yeast cells expressing 13Myc-tagged Met30, followed by immunoprecipitation and Western blot for Skp1. | [6] |

| In Vitro Concentration for Met4 Ubiquitination Inhibition | Dose-dependent | In vitro ubiquitination assay with purified SCFMet30 components. Significant inhibition is typically seen at 30-100 µM. | [2][5][9] |

| Concentration for Upregulation of Methionine Biosynthesis Genes | 5 µM | Treatment of yeast cells and analysis of gene expression. | [1][8] |

| IC50 for Cell Cycle Arrest | 10 - 30 µM | Analysis of cell cycle progression in treated cells. | [10] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound as an SCFMet30 inhibitor. These protocols are reconstructed based on published literature and are intended to serve as a guide.

In Vitro Ubiquitination Assay

This assay is designed to directly assess the inhibitory effect of this compound on the ubiquitination of a substrate (e.g., Met4) by the SCFMet30 complex.

Materials:

-

Purified E1 activating enzyme

-

Purified E2 conjugating enzyme (e.g., Cdc34)

-

Purified SCFMet30 complex (co-expressed and purified)

-

Purified substrate (e.g., Met4)

-

Ubiquitin

-

ATP

-

This compound (dissolved in DMSO)

-

DMSO (vehicle control)

-

Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)

-

SDS-PAGE gels and Western blotting reagents

-

Antibodies against the substrate (e.g., anti-Met4) and ubiquitin

Procedure:

-

Prepare the ubiquitination reaction mixtures in microcentrifuge tubes. For each reaction, combine the E1 enzyme, E2 enzyme, ubiquitin, and the substrate in the ubiquitination reaction buffer.

-

Add this compound to the treatment tubes at various final concentrations. Add an equivalent volume of DMSO to the control tube.

-

Pre-incubate the reactions with this compound or DMSO for 20 minutes at room temperature to allow for inhibitor binding.

-

Add the purified SCFMet30 complex to each reaction tube.

-

Initiate the ubiquitination reaction by adding ATP to a final concentration of 2 mM.

-

Incubate the reactions at 30°C for 60-90 minutes.

-

Stop the reactions by adding SDS-PAGE sample buffer and boiling for 5 minutes.

-

Resolve the reaction products by SDS-PAGE.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Perform a Western blot analysis using an antibody against the substrate to detect the appearance of higher molecular weight, ubiquitinated forms of the substrate. An anti-ubiquitin antibody can also be used to confirm ubiquitination.

-

Quantify the amount of un-ubiquitinated substrate to determine the extent of inhibition by this compound.

Co-Immunoprecipitation (Co-IP) to Assess Met30-Skp1 Interaction

This protocol is used to determine if this compound disrupts the interaction between Met30 and Skp1 in vivo.

Materials:

-

Yeast strain expressing an epitope-tagged version of Met30 (e.g., 13Myc-Met30)

-

This compound (dissolved in DMSO)

-

DMSO (vehicle control)

-

Yeast lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, with protease inhibitors)

-

Antibody against the epitope tag (e.g., anti-Myc)

-

Protein A/G agarose beads

-

Wash buffer (e.g., lysis buffer with lower detergent concentration)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

-

SDS-PAGE gels and Western blotting reagents

-

Antibodies against Skp1 and the epitope tag

Procedure:

-

Grow the yeast culture to mid-log phase.

-

Treat one aliquot of the culture with this compound (e.g., 30 µM) and another with an equivalent volume of DMSO for 30 minutes at 30°C.

-

Harvest the cells by centrifugation and wash with ice-cold water.

-

Lyse the cells in yeast lysis buffer using glass beads or a sonicator.

-

Clarify the lysates by centrifugation to remove cell debris.

-

Incubate the clarified lysates with an anti-Myc antibody for 2-4 hours at 4°C with gentle rotation.

-

Add Protein A/G agarose beads and continue the incubation for another 1-2 hours.

-

Pellet the beads by centrifugation and wash them three times with wash buffer.

-

Elute the immunoprecipitated proteins by resuspending the beads in SDS-PAGE sample buffer and boiling for 5 minutes.

-

Separate the eluted proteins by SDS-PAGE.

-

Perform a Western blot analysis using an anti-Skp1 antibody to detect the co-immunoprecipitated Skp1. Use the anti-Myc antibody to confirm the immunoprecipitation of Met30. A significant reduction in the Skp1 signal in the this compound-treated sample indicates disruption of the Met30-Skp1 interaction.

Differential Scanning Fluorimetry (DSF) for Direct Binding

DSF is a biophysical technique used to assess the direct binding of a small molecule to a protein by measuring changes in the protein's thermal stability.

Materials:

-

Purified Met30-Skp1 complex

-

Purified Skp1 alone (as a control)

-

This compound (dissolved in DMSO)

-

DMSO (vehicle control)

-

SYPRO Orange dye

-

DSF buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl)

-

A real-time PCR instrument capable of performing a thermal melt curve

Procedure:

-

Prepare a series of dilutions of this compound in DSF buffer. Also, prepare a DMSO control.

-

In a 384-well PCR plate, add the purified Met30-Skp1 complex or Skp1 alone to each well.

-

Add the this compound dilutions or DMSO to the respective wells.

-

Add SYPRO Orange dye to each well.

-

Seal the plate and centrifuge briefly to mix the components.

-

Place the plate in the real-time PCR instrument.

-

Run a thermal melt protocol, gradually increasing the temperature from 25°C to 95°C and monitoring the fluorescence of the SYPRO Orange dye.

-

The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded. A shift in the Tm of the Met30-Skp1 complex in the presence of this compound, but not for Skp1 alone, indicates a direct and specific binding of this compound to the Met30-Skp1 complex.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the SCFMet30 signaling pathway, the mechanism of this compound inhibition, and the workflows of the key experimental protocols.

Caption: The SCFMet30 signaling pathway leading to Met4 ubiquitination and transcriptional regulation.

Caption: this compound inhibits SCFMet30 by binding to Met30 and disrupting its interaction with Skp1.

Caption: Workflow for Co-Immunoprecipitation to assess this compound's effect on Met30-Skp1 interaction.

Conclusion and Future Directions

This compound represents a significant discovery in the field of ubiquitin ligase inhibitors, demonstrating that specific targeting of individual SCF complexes is an achievable goal. Its well-defined mechanism of action, involving the disruption of a key protein-protein interaction within the SCFMet30 complex, provides a solid foundation for the rational design of more potent and selective inhibitors. The potential for this compound and its analogs in cancer therapy, particularly in combination with other targeted agents like rapamycin, warrants further investigation. Future research should focus on elucidating the precise binding mode of this compound on Met30, which could be achieved through structural biology studies. Additionally, the development of more sensitive and quantitative assays to determine the IC50 and binding affinity of this compound and its derivatives will be crucial for advancing these compounds in the drug discovery pipeline. The methodologies and data presented in this whitepaper provide a valuable starting point for researchers and drug developers aiming to explore the therapeutic potential of inhibiting the SCFMet30 ubiquitin ligase.

References

- 1. docs.abcam.com [docs.abcam.com]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. escholarship.org [escholarship.org]

- 4. researchgate.net [researchgate.net]

- 5. Chemical genetics screen for enhancers of rapamycin identifies a specific inhibitor of an SCF family E3 ubiquitin ligase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chemical genetics of TOR identifies an SCF family E3 ubiquitin ligase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. pubcompare.ai [pubcompare.ai]

- 9. proteinstable.com [proteinstable.com]

- 10. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]

The Discovery and Identification of Smer3: A Selective Inhibitor of the SCF-Met30 E3 Ubiquitin Ligase

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and identification of Smer3, a small molecule enhancer of rapamycin (SMER) that selectively inhibits the Skp1-Cullin-F-box (SCF)Met30 E3 ubiquitin ligase. This document details the experimental protocols utilized in its identification and characterization, presents key quantitative data, and illustrates the relevant biological pathways and experimental workflows.

Discovery of this compound through a Yeast-Based Chemical Genetics Screen

This compound was identified from a high-throughput chemical genetics screen designed to find small molecules that enhance the anti-proliferative effects of rapamycin in yeast (Saccharomyces cerevisiae)[1]. Rapamycin is a well-known inhibitor of the Target of Rapamycin (TOR) signaling pathway, which is a central regulator of cell growth and is often hyperactivated in cancers. The screen aimed to identify compounds that could potentiate the growth-inhibitory effects of a sub-optimal concentration of rapamycin.

High-Throughput Screening Protocol

The primary screen was conducted in a 384-well plate format using a wild-type yeast strain (EGY48 or BY4741).

Experimental Workflow: High-Throughput Screening for this compound Discovery

Caption: Workflow for the yeast-based high-throughput screen to identify this compound.

Protocol Details:

-

Yeast Strain and Growth Conditions: Wild-type rapamycin-sensitive yeast strains (EGY48 or BY4741) were cultured in YPDA medium.

-

Assay Preparation: Yeast cells were inoculated into YPDA medium containing a final concentration of 100 nM rapamycin. This cell suspension was then dispensed into 384-well microplates.

-

Compound Transfer: A small molecule library was transferred to the assay plates using a 384-pin array, delivering approximately 50-100 nL of each compound per well.

-

Incubation and Scoring: The assay plates were incubated at 30°C, and yeast growth was monitored visually over five days. Compounds that enhanced the growth-inhibitory effect of rapamycin were identified as "hits."

-

Hit Confirmation: Positive hits were retested to confirm their activity.

This compound Selectively Inhibits the SCFMet30 E3 Ubiquitin Ligase

Further investigations revealed that this compound's mechanism of action involves the specific inhibition of the SCFMet30 E3 ubiquitin ligase complex. This was demonstrated through both in vivo and in vitro experiments.

In Vivo Inhibition of Met4 Ubiquitination

The SCFMet30 complex targets the transcription factor Met4 for ubiquitination. In yeast cells, treatment with this compound was shown to block the ubiquitination of Met4 in a dose-dependent manner.

Experimental Protocol: In Vivo Ubiquitination Assay

-

Yeast Culture and Treatment: Yeast cells were grown to mid-log phase in YPDA medium. The cultures were then treated with varying concentrations of this compound (0-60 µM) or a DMSO vehicle control for 45 minutes.

-

Protein Extraction: Total protein was extracted from the yeast cells.

-

Western Blot Analysis: The ubiquitination status of Met4 was assessed by Western blot. Ubiquitinated forms of Met4 exhibit a characteristic mobility shift.

In Vitro Inhibition of SCFMet30 Activity

To confirm direct inhibition, an in vitro ubiquitination assay was performed using purified components.

Experimental Protocol: In Vitro Ubiquitination Assay

-

Protein Expression and Purification: The components of the SCFMet30 and a control SCFCdc4 E3 ligase complex were expressed in and purified from insect cells. The substrate, Met4, was also expressed and purified.

-

Reaction Mixture: The purified SCFMet30 or SCFCdc4 complex was combined with E1 activating enzyme, E2 conjugating enzyme (Cdc34), ubiquitin, ATP, and the substrate Met4 or Sic1 (for SCFCdc4).

-

This compound Treatment: The reaction mixtures were pre-incubated with various concentrations of this compound or DMSO.

-

Reaction Initiation and Analysis: The ubiquitination reaction was initiated and allowed to proceed. The reaction products were then analyzed by Western blot to detect ubiquitinated substrates.

Quantitative Data: this compound Inhibition of SCFMet30

| Parameter | Value | Conditions |

| Inhibition of Met4 Ubiquitination | Dose-dependent | In vitro ubiquitination assay |

| Concentration Range for in vivo inhibition | 0 - 60 µM | Yeast cell culture |

Note: Specific IC50 values for the in vitro inhibition were not explicitly provided in the primary literature.

Mechanism of Action: this compound Disrupts the SCFMet30 Complex

This compound exerts its inhibitory effect by directly targeting the F-box protein Met30 and preventing its interaction with the core SCF complex.

Disruption of the Met30-Skp1 Interaction

The interaction between the F-box protein Met30 and the Skp1 component of the SCF complex is crucial for the ligase's activity. Co-immunoprecipitation experiments demonstrated that this compound treatment diminishes this interaction in vivo.

Experimental Protocol: Co-Immunoprecipitation

-

Yeast Strain and Treatment: A yeast strain expressing endogenously Myc-tagged Met30 was grown and treated with 30 µM this compound or DMSO for 30 minutes.

-

Cell Lysis: Yeast cells were lysed in a buffer containing protease and phosphatase inhibitors.

-

Immunoprecipitation: The Myc-tagged Met30 was immunoprecipitated from the cell lysates using an anti-Myc antibody coupled to beads.

-

Western Blot Analysis: The immunoprecipitated complexes were analyzed by Western blot for the presence of Skp1.

Signaling Pathway: SCFMet30 Ubiquitination and its Inhibition by this compound

Caption: this compound inhibits the SCF-Met30 E3 ligase by binding to Met30 and preventing its assembly into the functional complex, thereby blocking the ubiquitination of the substrate Met4.

Conclusion

This compound was discovered through a robust yeast-based chemical genetics screen and was subsequently identified as a specific inhibitor of the SCFMet30 E3 ubiquitin ligase. Its mechanism of action involves the direct binding to the F-box protein Met30, leading to the disruption of the SCFMet30 complex and the subsequent inhibition of substrate ubiquitination. The identification of this compound provides a valuable chemical tool for studying the SCF E3 ligase family and presents a potential starting point for the development of novel therapeutics that modulate protein degradation pathways, particularly in the context of cancer where the TOR pathway is frequently dysregulated. Further studies to determine the precise binding site of this compound on Met30 and to optimize its potency and selectivity are warranted.

References

Smer3: A Novel Enhancer of Rapamycin Activity Through Targeted Inhibition of the SCF-Met30 E3 Ubiquitin Ligase

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Target of Rapamycin (TOR) signaling pathway is a critical regulator of cell growth and proliferation, and its hyperactivation is a hallmark of many cancers. Rapamycin and its analogs (rapalogs) are established mTOR inhibitors, but their therapeutic efficacy can be limited by feedback mechanisms and incomplete pathway inhibition. This has spurred the search for compounds that can enhance the anti-proliferative effects of rapamycin. This technical guide details the role and mechanism of Smer3, a small molecule identified as a potent enhancer of rapamycin activity. This compound functions by selectively inhibiting the Skp1-Cullin-F-box (SCF) E3 ubiquitin ligase complex, specifically the SCF-Met30 isoform in yeast. This guide provides a comprehensive overview of the mechanism of action of this compound, quantitative data from key experiments, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.

Mechanism of Action: this compound as a Specific Inhibitor of SCF-Met30

This compound was identified through a chemical genetics screen for small-molecule enhancers of rapamycin (SMERs).[1] Its mechanism of action is centered on the specific inhibition of the SCF-Met30 E3 ubiquitin ligase.[1] The SCF complex is a multi-protein E3 ligase that mediates the ubiquitination of various cellular proteins, targeting them for proteasomal degradation. The specificity of the SCF complex is conferred by the F-box protein subunit, which recruits specific substrates. In yeast, the F-box protein Met30 is responsible for the ubiquitination of the transcription factor Met4, a key regulator of methionine biosynthesis.[2]

This compound exerts its inhibitory effect by interfering with the assembly of the SCF-Met30 complex.[1][3] Specifically, this compound diminishes the binding of the F-box protein Met30 to Skp1, a core component of the SCF complex.[2][3] This disruption prevents the recruitment of the substrate Met4 to the SCF core, thereby inhibiting its ubiquitination.[4] This targeted inhibition of SCF-Met30 activity leads to the accumulation of active Met4, which in turn affects cellular processes that are linked to the TOR pathway, ultimately resulting in a synergistic anti-proliferative effect when combined with rapamycin.[1]

Quantitative Data

The following tables summarize the key quantitative data from studies on this compound and its interaction with rapamycin.

Table 1: In Vitro and In Vivo Concentrations of this compound and Rapamycin

| Compound | Concentration | Application | Reference |

| This compound | 10-30 µM | IC50 for cell cycle arrest in yeast | |

| This compound | 30 µM | In vivo inhibition of Met30-Skp1 interaction in yeast | [3] |

| This compound | 0-60 µM | Dose-dependent inhibition of Met4 ubiquitination in yeast cells | [4] |

| Rapamycin | 200 ng/ml | Treatment of yeast cells for synergy studies | [5] |

Table 2: Effect of this compound on SCF Complex Assembly

| Treatment | Target Protein | Effect | Method | Reference |

| 30 µM this compound | Met30-Skp1 Interaction | Diminished binding | Co-immunoprecipitation & Western Blot | [3] |

| This compound | Skp1-bound F-box proteins | Specific reduction of Met30 binding | Quantitative Mass Spectrometry (SILAC) | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the function of this compound.

Yeast Cell Viability and Growth Inhibition Assay

This protocol is adapted from general yeast growth assay procedures and specifics mentioned in relevant literature.[6][7]

-

Yeast Strain and Culture Conditions:

-

Use a wild-type Saccharomyces cerevisiae strain (e.g., BY4741).

-

Grow yeast in standard YPD (Yeast Extract-Peptone-Dextrose) medium at 30°C with shaking.

-

-

Preparation of Compounds:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare a stock solution of rapamycin in DMSO.

-

The final DMSO concentration in the culture should not exceed 1%.

-

-

Growth Assay:

-

Inoculate a fresh YPD medium with an overnight culture of yeast to an initial OD600 of ~0.1.

-

Aliquot the cell suspension into a 96-well microplate.

-

Add this compound and/or rapamycin to the wells to achieve the desired final concentrations. Include a DMSO-only control.

-

Incubate the microplate at 30°C in a plate reader with intermittent shaking.

-

Measure the OD600 every 30 minutes for 24-48 hours.

-

-

Data Analysis:

-

Plot the OD600 values over time to generate growth curves.

-

Calculate the doubling time or the area under the curve to quantify growth inhibition.

-

For synergy analysis, use a checkerboard assay with varying concentrations of both compounds and calculate synergy scores using appropriate software (e.g., CompuSyn).

-

Co-immunoprecipitation of Skp1 and Met30

This protocol is a composite based on general yeast co-immunoprecipitation procedures and details from studies on SCF-Met30.[2][3][8][9][10]

-

Yeast Cell Culture and Lysis:

-

Grow yeast cells expressing endogenously tagged Met30 (e.g., 13Myc-Met30) to mid-log phase.

-

Treat cells with 30 µM this compound or DMSO for 30 minutes at 30°C.[3]

-

Harvest cells by centrifugation and wash with ice-cold lysis buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, 1 mM EDTA, and protease inhibitors).

-

Lyse cells by bead beating with glass beads in lysis buffer.

-

Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.

-

-

Immunoprecipitation:

-

Incubate the cleared lysate with anti-Myc antibody-conjugated beads (e.g., agarose or magnetic beads) for 2-4 hours at 4°C with gentle rotation.

-

Wash the beads three times with wash buffer (lysis buffer with 0.1% Triton X-100).

-

-

Elution and Western Blotting:

-

Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against Myc (for Met30) and Skp1.

-

Use appropriate HRP-conjugated secondary antibodies and a chemiluminescence detection system to visualize the protein bands.

-

In Vitro Ubiquitination Assay

This protocol is based on a general in vitro ubiquitination assay and can be adapted for SCF-Met30.[11][12][13]

-

Reagents:

-

Recombinant E1 activating enzyme, E2 conjugating enzyme (Cdc34), and ubiquitin.

-

Purified SCF-Met30 complex.

-

Recombinant substrate protein (e.g., Met4).

-

ATP-regenerating system.

-

Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT).

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the E1, E2, ubiquitin, and purified SCF-Met30 complex in the reaction buffer.

-

Add this compound or DMSO to the reaction mixture and pre-incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding the substrate protein and the ATP-regenerating system.

-

-

Reaction and Detection:

-

Incubate the reaction at 30°C for 60-90 minutes.

-

Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

-

Analyze the reaction products by SDS-PAGE and western blotting using an anti-Met4 antibody to detect ubiquitinated forms of the substrate (which will appear as a ladder of higher molecular weight bands).

-

Mandatory Visualizations

Signaling Pathways

Caption: Interaction of the TOR and SCF-Met30 pathways with their respective inhibitors.

Experimental Workflow

Caption: Workflow for Co-immunoprecipitation to study the this compound-mediated disruption of the Met30-Skp1 interaction.

Logical Relationship

Caption: Logical diagram illustrating the synergistic interaction between this compound and rapamycin.

Conclusion and Future Directions

This compound represents a promising class of molecules that can enhance the therapeutic efficacy of existing mTOR inhibitors. Its specific mechanism of action, targeting a distinct but interconnected pathway, provides a rational basis for combination therapy. The data and protocols presented in this guide offer a foundational understanding for researchers and drug developers interested in exploring the potential of SCF ligase inhibitors as cancer therapeutics.

Future research should focus on several key areas:

-

Mammalian Homologs: Identifying the specific mammalian SCF complex(es) targeted by this compound or its analogs is crucial for translating these findings to human therapies.

-

Quantitative Synergy: Detailed in vitro and in vivo studies are needed to precisely quantify the synergistic effects of this compound and rapamycin across various cancer cell lines and tumor models.

-

Structure-Activity Relationship (SAR): SAR studies on the this compound scaffold could lead to the development of more potent and selective inhibitors of specific SCF complexes.

By elucidating the intricate interplay between the TOR and ubiquitin-proteasome systems, the study of compounds like this compound opens up new avenues for the development of more effective and targeted cancer treatments.

References

- 1. Chemical genetics screen for enhancers of rapamycin identifies a specific inhibitor of an SCF family E3 ubiquitin ligase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Yeast Ubiquitin Ligase SCFMet30 Regulates Heavy Metal Response - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Rapamycin increases rDNA stability by enhancing association of Sir2 with rDNA in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Saccharomyces cerevisiae adapted to grow in the presence of low-dose rapamycin exhibit altered amino acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Coimmunoprecipitation of Proteins from Yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Coimmunoprecipitation of proteins from yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Serial Immunoprecipitation of 3xFLAG/V5-tagged Yeast Proteins to Identify Specific Interactions with Chaperone Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubcompare.ai [pubcompare.ai]

- 12. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Biological Function of SCFMet30 Inhibition by Smer3

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Skp1-Cullin-F-box (SCF) family of E3 ubiquitin ligases represents a critical class of regulators for a myriad of cellular processes. Among these, the budding yeast ubiquitin ligase SCFMet30 has emerged as a key coordinator of metabolic and stress responses with cell cycle progression. Its activity is centered on the regulation of the transcription factor Met4, a master controller of sulfur amino acid biosynthesis and heavy metal detoxification. The discovery of Smer3, a small molecule inhibitor of SCFMet30, has provided a powerful tool to dissect the intricacies of this signaling pathway and offers a paradigm for the development of specific inhibitors for other SCF complexes. This technical guide provides a comprehensive overview of the biological sequelae of SCFMet30 inhibition by this compound, detailing the molecular mechanism of action, downstream cellular effects, and methodologies for its study.

Introduction to the SCFMet30 Ubiquitin Ligase Complex

The SCFMet30 complex is a multi-subunit E3 ubiquitin ligase essential for viability in Saccharomyces cerevisiae.[1] Like other SCF ligases, it comprises four core components: Skp1, an adaptor protein; Cullin (Cdc53 in yeast), a scaffold protein; Hrt1 (also known as Roc1 or Rbx1), a RING-finger protein that recruits the E2 ubiquitin-conjugating enzyme (Cdc34 in this pathway); and an F-box protein, which provides substrate specificity.[1][2] In the case of SCFMet30, the F-box protein Met30 is responsible for recognizing and binding the substrate, the transcription factor Met4.[1][2]

Under normal conditions, SCFMet30 mediates the ubiquitination of Met4. This ubiquitination does not lead to proteasomal degradation but instead maintains Met4 in an inactive state.[1][3] This regulatory mechanism is sensitive to intracellular levels of sulfur-containing amino acids and S-adenosylmethionine (SAM), thus linking metabolic status to gene expression.[1]

This compound: A Specific Inhibitor of SCFMet30

This compound was identified in a chemical genetics screen for small-molecule enhancers of rapamycin (SMERs).[4][5] It selectively inhibits the SCFMet30 complex, both in vivo and in vitro, with minimal effects on other closely related SCF ligases such as SCFCdc4.[5] This specificity makes this compound an invaluable tool for probing the functions of SCFMet30.

Mechanism of Action

This compound exerts its inhibitory effect by disrupting the assembly of the SCFMet30 complex. Specifically, it prevents the association of the F-box protein Met30 with the core SCF component Skp1.[4][6] Evidence suggests that this compound directly binds to the Met30-Skp1 complex.[4] This disruption of the Met30-Skp1 interaction effectively inactivates the ligase by preventing the recruitment of its substrate, Met4, to the catalytic core of the SCF complex.[4][6]

Biological Consequences of SCFMet30 Inhibition by this compound

The inhibition of SCFMet30 by this compound leads to the accumulation of active, non-ubiquitinated Met4.[7] This has several significant downstream consequences:

-

Activation of Sulfur Metabolism Genes: Active Met4 translocates to the nucleus and, in concert with its cofactors, induces the expression of genes involved in the biosynthesis of sulfur-containing amino acids like methionine and cysteine.[1][8]

-

Heavy Metal Stress Response: The SCFMet30/Met4 pathway is also a central regulator of the cellular response to heavy metals such as cadmium and arsenic.[9][10] Inhibition of SCFMet30 and subsequent activation of Met4 leads to the increased synthesis of glutathione, a key molecule in detoxifying these heavy metals.[9][10]

-

Cell Cycle Arrest: The accumulation of active Met4 can induce a cell cycle arrest, primarily in the G1 phase.[1] This links the cell's metabolic and stress status to the decision to proliferate.

Quantitative Data on this compound Inhibition

The following tables summarize the available quantitative and semi-quantitative data regarding the inhibition of SCFMet30 by this compound.

| Parameter | Value/Observation | Reference |

| In Vivo Concentration for Met4 Block | 0-60 µM | [7] |

| Typical In Vitro/In Cell Inhibition | 30-100 µM | |

| Cell Cycle Arrest IC50 | 10-30 µM | |

| In Vitro Inhibition of Met4 Ubiquitination | Dose-dependent inhibition observed. | [4] |

| Effect on Met30-Skp1 Interaction | Significantly diminishes the binding of Met30 to Skp1 in vivo. | [4][6] |

| Experiment | Treatment | Protein | SILAC Ratio (Light (this compound)/Heavy (DMSO)) | Interpretation | Reference |

| Quantitative Mass Spectrometry (SILAC) | 30 µM this compound | Met30 | ~0.2 | This compound treatment significantly reduces the amount of Met30 associated with Skp1. | [6] |

| Cdc53 | ~1.0 | This compound does not affect the interaction of the core SCF component Cdc53 with Skp1. | [6] | ||

| Hrt1 | ~1.0 | This compound does not affect the interaction of the core SCF component Hrt1 with Skp1. | [6] | ||

| Cdc4 | ~1.0 | This compound does not affect the interaction of the F-box protein Cdc4 with Skp1, demonstrating specificity. | [6] |

Experimental Protocols

In Vitro Ubiquitination Assay

This assay reconstitutes the SCFMet30-mediated ubiquitination of Met4 to assess the direct inhibitory effect of this compound.

Materials:

-

Purified recombinant SCFMet30 complex (co-expressed in and purified from insect cells)

-

Purified recombinant Met4 substrate

-

E1 ubiquitin-activating enzyme

-

E2 ubiquitin-conjugating enzyme (Cdc34)

-

Ubiquitin

-

ATP

-

This compound (dissolved in DMSO)

-

DMSO (vehicle control)

-

Ubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM DTT)

-

SDS-PAGE gels and Western blotting reagents

-

Anti-Met4 antibody

Procedure:

-

Thaw all protein components on ice.

-

Prepare reaction mixtures in microcentrifuge tubes. For each reaction, combine E1, E2 (Cdc34), ubiquitin, and ATP in ubiquitination buffer.

-

Add the purified SCFMet30-Met4 substrate complex to each reaction tube.

-

Add this compound at various concentrations (e.g., 1, 10, 30, 100 µM) to the respective tubes. Include a DMSO-only control.

-

Pre-incubate the reactions with this compound or DMSO for 20 minutes at room temperature to allow for inhibitor binding.

-

Initiate the ubiquitination reaction by adding ATP.

-

Incubate the reactions at 30°C for a defined period (e.g., 60 minutes).

-

Stop the reactions by adding SDS-PAGE loading buffer and boiling for 5 minutes.

-

Separate the reaction products by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane and perform a Western blot using an anti-Met4 antibody to visualize the ubiquitination status of Met4. Un-ubiquitinated Met4 will appear as a single band, while ubiquitinated forms will appear as a ladder of higher molecular weight bands.

-

Quantify the amount of un-ubiquitinated Met4 to determine the extent of inhibition by this compound.

Co-Immunoprecipitation of SCFMet30 Complex from Yeast

This protocol is used to assess the effect of this compound on the interaction between Met30 and Skp1 in vivo.

Materials:

-

Yeast strain expressing an epitope-tagged version of Met30 (e.g., Met30-13Myc).

-

YPD medium.

-

This compound (dissolved in DMSO).

-

DMSO (vehicle control).

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, protease and phosphatase inhibitors).

-

Glass beads.

-

Anti-Myc antibody conjugated to beads (or unconjugated antibody and Protein A/G beads).

-

Wash buffer (lysis buffer with lower detergent concentration).

-

Elution buffer (e.g., SDS-PAGE loading buffer).

-

SDS-PAGE gels and Western blotting reagents.

-

Anti-Myc and anti-Skp1 antibodies.

Procedure:

-

Grow the yeast culture to mid-log phase in YPD medium.

-

Divide the culture into two flasks. Treat one with 30 µM this compound and the other with an equivalent volume of DMSO for 30-60 minutes at 30°C.

-

Harvest the cells by centrifugation and wash with ice-cold water.

-

Resuspend the cell pellets in lysis buffer.

-

Lyse the cells by bead beating or other suitable methods.

-

Clarify the lysate by centrifugation to remove cell debris.

-

Determine the protein concentration of the lysates and normalize them to ensure equal protein input for each immunoprecipitation.

-

Incubate the normalized lysates with anti-Myc beads for 2-4 hours at 4°C with gentle rotation to immunoprecipitate Met30-13Myc.

-

Wash the beads several times with wash buffer to remove non-specific binding proteins.

-

Elute the bound proteins by boiling the beads in SDS-PAGE loading buffer.

-

Separate the eluted proteins by SDS-PAGE.

-

Perform a Western blot and probe with anti-Myc and anti-Skp1 antibodies to detect the immunoprecipitated Met30 and co-immunoprecipitated Skp1, respectively. A diminished Skp1 signal in the this compound-treated sample indicates disruption of the Met30-Skp1 interaction.

SILAC-based Quantitative Mass Spectrometry

This method provides a highly quantitative analysis of the specificity of this compound's effect on the SCF complex interactome.

Materials:

-

Yeast strain auxotrophic for lysine and arginine (e.g., BY4741).

-

SILAC yeast growth media (containing either "light" 12C6, 14N2-lysine and 12C6, 14N4-arginine or "heavy" 13C6, 15N2-lysine and 13C6, 15N4-arginine).

-

Yeast strain expressing an epitope-tagged version of a core SCF component (e.g., Skp1-HBTH).

-

This compound (dissolved in DMSO).

-

DMSO (vehicle control).

-

Affinity purification reagents for the epitope tag.

-

Mass spectrometry sample preparation reagents (e.g., trypsin, C18 columns).

-

LC-MS/MS instrument.

Procedure:

-

Grow the Skp1-HBTH expressing yeast strain in "light" and "heavy" SILAC media for several generations to ensure complete incorporation of the labeled amino acids.

-

Treat the "light" culture with this compound and the "heavy" culture with DMSO for a defined period.

-

Harvest the cells and mix equal amounts of "light" and "heavy" labeled cells.

-

Lyse the combined cell pellet and perform affinity purification of the Skp1-HBTH protein and its interactors.

-

Elute the purified protein complexes.

-

Separate the proteins by SDS-PAGE, excise the entire lane, and perform in-gel tryptic digestion.

-

Analyze the resulting peptides by LC-MS/MS.

-

Use SILAC quantification software to determine the ratio of "light" to "heavy" peptides for each identified protein. A ratio significantly less than 1 for an F-box protein indicates that this compound disrupts its interaction with Skp1.

Visualizations of Pathways and Workflows

Signaling Pathway of SCFMet30 and its Inhibition by this compound

Caption: The SCFMet30 pathway and its inhibition by this compound.

Experimental Workflow for Co-Immunoprecipitation

Caption: Workflow for Co-IP to test this compound's effect on Met30-Skp1 interaction.

Logical Relationship of this compound's Action

Caption: Logical flow of the consequences of this compound action.

Conclusion

The specific inhibition of SCFMet30 by this compound provides a clear example of how a single subunit of a multi-protein complex can be targeted to modulate a complex cellular response. This system serves as a powerful model for understanding the regulation of metabolic pathways, stress responses, and cell cycle control. For drug development professionals, the specificity of this compound for a particular F-box protein offers a promising avenue for the design of targeted therapeutics against other SCF ligases that are implicated in human diseases, including various cancers. The experimental protocols and data presented herein provide a solid foundation for researchers to further explore the roles of SCFMet30 and to identify and characterize novel inhibitors of this important class of enzymes.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Chemical genetics of TOR identifies an SCF family E3 ubiquitin ligase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemical genetics screen for enhancers of rapamycin identifies a specific inhibitor of an SCF family E3 ubiquitin ligase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. UbE3-APA: a bioinformatic strategy to elucidate ubiquitin E3 ligase activities in quantitative proteomics study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. caymanchem.com [caymanchem.com]

- 8. Inhibition of SCF ubiquitin ligases by engineered ubiquitin variants that target the Cul1 binding site on the Skp1-F-box interface - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chem.ucla.edu [chem.ucla.edu]

- 10. axonmedchem.com [axonmedchem.com]

Smer3: A Selective Inhibitor of the SCFMet30 E3 Ubiquitin Ligase and its Role in Protein Degradation Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The ubiquitin-proteasome system is a critical pathway for protein degradation and cellular regulation, with E3 ubiquitin ligases providing substrate specificity. The Skp1-Cullin-F-box (SCF) family of E3 ligases is one of the largest and most studied, playing a role in diverse cellular processes, including cell cycle control, transcription, and signal transduction.[1][2] The discovery of small molecule inhibitors that can selectively target individual SCF complexes presents a significant opportunity for both basic research and therapeutic development.[1] This technical guide focuses on Smer3, a small molecule identified as a selective inhibitor of the yeast SCFMet30 E3 ubiquitin ligase.[1][3] We will delve into the mechanism of this compound action, its impact on protein degradation pathways, and provide detailed experimental protocols and quantitative data for its study.

Introduction to this compound and the SCFMet30 Pathway

This compound was identified in a chemical genetics screen for small-molecule enhancers of rapamycin (SMERs), a potent immunosuppressant and anti-proliferative agent.[1][3] It was subsequently characterized as a selective inhibitor of the SCFMet30 E3 ubiquitin ligase in yeast.[1][3]

The SCFMet30 complex is a key regulator of sulfur metabolism and cell cycle progression.[4] It consists of the core components Skp1, Cullin (Cdc53 in yeast), and the RING-box protein Hrt1, which associate with the F-box protein Met30.[3][4] Met30 serves as the substrate receptor, targeting the transcription factor Met4 for ubiquitination.[3][4][5] In methionine-replete conditions, SCFMet30 ubiquitinates Met4, leading to its inactivation and the repression of methionine biosynthesis (MET) genes.[3][6]

Mechanism of Action of this compound

This compound exerts its inhibitory effect by directly targeting the F-box protein Met30 and disrupting its interaction with Skp1, a crucial scaffold protein within the SCF complex.[3][6] This disruption prevents the assembly of a functional SCFMet30 ligase, thereby inhibiting the ubiquitination of its substrates.[3] Quantitative mass spectrometry has demonstrated the high specificity of this compound for the Met30-Skp1 interaction, with minimal effects on the binding of other F-box proteins to Skp1.[3]

Signaling Pathway of this compound Inhibition

The following diagram illustrates the mechanism of this compound in the context of the SCFMet30 pathway.

Quantitative Data on this compound Activity

The following tables summarize the quantitative data available for this compound's inhibitory effects.

Table 1: In Vitro and In Vivo Efficacy of this compound

| Parameter | Value | Cell Type/System | Reference |

| Inhibition of Met4 Ubiquitination (in vivo) | 0-60 µM | Yeast | [5] |

| Disruption of Met30-Skp1 Interaction (in vivo) | 30 µM | Yeast | [7] |

| IC50 for Cell Cycle Arrest | 10-30 µM | Not specified | [8] |

| Upregulation of Methionine Biosynthesis Genes | 5 µM | Yeast | [6] |

Table 2: Specificity of this compound for SCFMet30 from SILAC Analysis

| Protein Interaction | Fold Change (this compound/DMSO) | Significance | Reference |

| Met30 - Skp1 | Significantly Decreased | p < 0.05 | [3] |

| Other F-box proteins - Skp1 | No significant change | - | [3] |

| Cdc53 - Skp1 | No significant change | - | [3] |

| Hrt1 - Skp1 | No significant change | - | [3] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

In Vitro Ubiquitination Assay

This assay is used to directly assess the inhibitory effect of this compound on the enzymatic activity of the SCFMet30 complex.

Objective: To determine if this compound directly inhibits the ubiquitination of Met4 by SCFMet30 in a reconstituted system.

Materials:

-

Purified recombinant E1 activating enzyme

-

Purified recombinant E2 conjugating enzyme (e.g., Ubc4)

-

Purified recombinant SCFMet30 complex

-

Purified recombinant Met4 substrate

-

Ubiquitin

-

ATP

-

This compound (dissolved in DMSO)

-

DMSO (vehicle control)

-

Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT)

-

SDS-PAGE gels

-

Western blotting apparatus and reagents

-

Anti-Met4 antibody

-

Anti-ubiquitin antibody

Protocol:

-

Prepare the ubiquitination reaction mixture in a microcentrifuge tube. A typical 20 µL reaction would contain:

-

E1 enzyme (e.g., 100 nM)

-

E2 enzyme (e.g., 500 nM)

-

SCFMet30 complex (e.g., 50 nM)

-

Met4 substrate (e.g., 200 nM)

-

Ubiquitin (e.g., 10 µM)

-

ATP (e.g., 2 mM)

-

Ubiquitination reaction buffer (to final volume)

-

-

Add this compound to the reaction mixtures at various final concentrations (e.g., 0, 1, 5, 10, 30, 60 µM). For the control, add an equivalent volume of DMSO.

-

Pre-incubate the reactions with this compound or DMSO for 20 minutes at room temperature to allow for inhibitor binding.[3]

-

Initiate the ubiquitination reaction by adding ATP.

-

Incubate the reactions at 30°C for a set time (e.g., 60-90 minutes). Time course experiments may be performed to determine the linear range of the reaction.

-

Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

-

Separate the reaction products by SDS-PAGE.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Perform Western blotting using an anti-Met4 antibody to detect ubiquitinated forms of Met4, which will appear as a ladder of higher molecular weight bands. An anti-ubiquitin antibody can also be used to confirm the presence of polyubiquitin chains.

-

Quantify the intensity of the ubiquitinated Met4 bands to determine the dose-dependent inhibitory effect of this compound.

Co-Immunoprecipitation (Co-IP) to Assess Met30-Skp1 Interaction

This assay is used to determine if this compound disrupts the interaction between Met30 and Skp1 in vivo.

Objective: To investigate the effect of this compound on the formation of the SCFMet30 complex by assessing the interaction between endogenous or tagged Met30 and Skp1.

Materials:

-

Yeast strain expressing tagged Met30 (e.g., 13xMyc-Met30)[7]

-

Yeast growth medium (e.g., YPD)

-

This compound (dissolved in DMSO)

-

DMSO (vehicle control)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, 1 mM EDTA, with protease and phosphatase inhibitors)

-

Anti-tag antibody (e.g., anti-Myc antibody)

-

Protein A/G agarose beads

-

Wash buffer (e.g., lysis buffer with lower detergent concentration)

-

Elution buffer (e.g., SDS-PAGE loading buffer)

-

SDS-PAGE gels

-

Western blotting apparatus and reagents

-

Anti-tag antibody (e.g., anti-Myc)

-

Anti-Skp1 antibody

Protocol:

-

Grow yeast cells expressing tagged Met30 to mid-log phase.

-

Treat the cells with this compound (e.g., 30 µM) or an equivalent volume of DMSO for a specified time (e.g., 30 minutes at 30°C).[7]

-

Harvest the cells by centrifugation and wash with ice-cold PBS.

-

Lyse the cells in ice-cold lysis buffer using glass beads or a bead beater.

-

Clarify the lysate by centrifugation to remove cell debris.

-

Determine the protein concentration of the supernatant.

-

Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.

-

Incubate a portion of the pre-cleared lysate with an anti-tag antibody (for the tagged Met30) overnight at 4°C with gentle rotation.

-

Add protein A/G agarose beads and incubate for another 2-4 hours at 4°C.

-

Pellet the beads by centrifugation and wash them several times with wash buffer.

-

Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE loading buffer.

-

Separate the eluted proteins by SDS-PAGE.

-

Perform Western blotting and probe the membrane with an anti-Skp1 antibody to detect co-immunoprecipitated Skp1. The membrane should also be probed with the anti-tag antibody to confirm the immunoprecipitation of Met30.

-

A significant reduction in the amount of co-immunoprecipitated Skp1 in the this compound-treated sample compared to the DMSO control indicates that this compound disrupts the Met30-Skp1 interaction.

This compound in the Context of Broader Signaling Networks

This compound's activity is not only relevant to the direct regulation of the SCFMet30 pathway but also has implications for interconnected cellular signaling networks, most notably the Target of Rapamycin (TOR) pathway.

This compound and the TOR Pathway

This compound was initially identified as an enhancer of rapamycin, indicating a functional link between the SCFMet30 and TOR pathways.[1][3] Both pathways are critical for nutrient sensing and cell growth regulation.[9] The synergistic effect of this compound and rapamycin suggests that dual inhibition of these pathways could be a promising therapeutic strategy, particularly in cancers where the mTOR pathway is frequently hyperactivated.[3][10]

Implications for Drug Development

The specificity of this compound for a single SCF complex highlights the feasibility of developing small molecule inhibitors that can target individual E3 ligases.[1] Given the involvement of various SCF complexes in numerous diseases, including cancer, the development of this compound analogs or other specific SCF inhibitors holds significant therapeutic potential.[11] For instance, targeting SCF complexes that degrade tumor suppressor proteins is a promising anti-cancer strategy.[11] The synergistic effect of this compound with rapamycin also suggests that combination therapies targeting both the TOR and ubiquitin-proteasome pathways could be more effective than single-agent treatments.[3]

Conclusion

This compound is a valuable chemical probe for studying the regulation and function of the SCFMet30 E3 ubiquitin ligase. Its specific mechanism of action, involving the disruption of the Met30-Skp1 interaction, provides a clear model for the development of other selective E3 ligase inhibitors. The detailed experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in exploring the role of this compound and the broader implications of targeting protein degradation pathways for therapeutic intervention. Further research into the mammalian targets of this compound and the development of more potent and specific analogs will be crucial for translating these findings into clinical applications.

References

- 1. dot | Graphviz [graphviz.org]

- 2. mTOR Signaling | Cell Signaling Technology [cellsignal.com]

- 3. Chemical genetics of TOR identifies an SCF family E3 ubiquitin ligase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SCF-MET30 E3 ubiquitin ligase complex | SGD [yeastgenome.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. The TOR Signaling Pathway in Spatial and Temporal Control of Cell Size and Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. SCF E3 Ubiquitin Ligases as Anticancer Targets - PMC [pmc.ncbi.nlm.nih.gov]

Initial Characterization of Smer3: A Technical Guide for Researchers

An In-depth Technical Guide on the Core Properties and Methodologies for Studying Smer3 in Cell Lines.

This document provides a comprehensive technical overview of the initial characterization of this compound (Small Molecule Enhancer of Rapamycin 3), a selective inhibitor of the Skp1-Cullin-F-box (SCF)Met30 E3 ubiquitin ligase. It is intended for researchers, scientists, and drug development professionals interested in the mechanism of action and experimental evaluation of this compound. This guide details this compound's impact on cellular signaling, presents quantitative data from initial studies, and offers detailed protocols for key characterization experiments.

Introduction to this compound

This compound was identified through a chemical genetics screen in yeast for small molecules that enhance the growth-inhibitory effects of rapamycin, an inhibitor of the Target of Rapamycin (TOR) signaling pathway.[1][2] Subsequent studies characterized this compound as a selective inhibitor of the SCFMet30 E3 ubiquitin ligase, a complex that plays a crucial role in various cellular processes, including transcription, cell-cycle control, and immune responses, by targeting proteins for ubiquitination and subsequent proteasomal degradation.[1][2][3] The ability of this compound to specifically inhibit an individual SCF complex presents opportunities for targeted therapeutic strategies, particularly in oncology where the TOR pathway is often hyper-activated.[1]

Mechanism of Action

This compound exerts its inhibitory effect by directly targeting the SCFMet30 complex. The SCF complex is composed of three core components: Skp1, Cullin, and an F-box protein (in this case, Met30), which provides substrate specificity. This compound functions by binding directly to the F-box protein Met30, which in turn diminishes the binding of Met30 to the Skp1 protein of the core SCF complex.[2][4] This disruption prevents the proper assembly of the SCFMet30 ligase, thereby inhibiting the ubiquitination of its specific substrates, such as the transcription factor Met4 in yeast.[5][6]

Caption: Mechanism of this compound inhibition of the SCF-Met30 E3 ubiquitin ligase complex.

Signaling Pathway Context: Intersection of SCF and TOR Pathways

This compound was discovered as an enhancer of rapamycin, indicating a functional connection between the SCFMet30 ubiquitin ligase and the TOR signaling pathway.[1] The TOR kinase is a central regulator of cell growth and proliferation.[1] By inhibiting SCFMet30, this compound prevents the ubiquitination of downstream targets that may influence cellular sensitivity to TOR inhibition. In yeast, genetic inhibition of SCFMet30 components was shown to mimic the effect of this compound, leading to hypersensitivity to rapamycin.[1] This suggests that the SCFMet30 pathway may act in parallel or downstream of the TOR pathway to regulate cell growth.

Caption: this compound and Rapamycin show synergistic inhibition of cell growth pathways.

Quantitative Data Summary

Initial characterization studies have provided quantitative data on the efficacy of this compound in various cell lines and in vitro systems. These findings are crucial for designing experiments and understanding the compound's potency.

| Assay Type | Cell Line / System | Parameter | Value | Reference |

| Cytotoxicity | Human A549 (lung carcinoma) | IC50 | 1 µM | [5] |

| Cytotoxicity | Human A549/TR (doxorubicin-resistant) | IC50 | 0.6 µM | [5] |

| In vivo Ubiquitination | Yeast Cells | Effective Conc. | 0 - 60 µM | [5] |

| In vitro / Cell-based Inhibition | General Assay | Effective Conc. | 30 - 100 µM | [4] |

| Growth Curve Analysis | Yeast Cells | Treatment Conc. | 4 µM | [1][6] |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the initial characterization of this compound.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound by measuring its effect on cell viability.

Methodology

-

Cell Seeding: Plate cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Preparation: Prepare a 2x serial dilution of this compound in the appropriate cell culture medium. Include a vehicle control (e.g., DMSO).

-

Treatment: Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Incubate for the desired time period (e.g., 72 hours).[5]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Normalize the absorbance values to the vehicle control and plot the cell viability against the logarithm of this compound concentration. Use a non-linear regression model to calculate the IC50 value.

Caption: Workflow for determining the IC50 of this compound using an MTT cell viability assay.

Protocol 2: In Vivo Ubiquitination Assay (Western Blot)

This protocol assesses the ability of this compound to inhibit the ubiquitination of a target protein (e.g., Met4 in yeast) within the cell.

Methodology

-

Cell Culture and Treatment: Grow cells (e.g., yeast) to mid-log phase. Treat the cell cultures with varying concentrations of this compound (e.g., 0-60 µM) or a vehicle control for a specified duration (e.g., 45 minutes).[1][6]

-

Protein Extraction: Harvest the cells by centrifugation and lyse them using a suitable lysis buffer containing protease and deubiquitinase inhibitors (e.g., NEM, PMSF) to preserve protein modifications.

-

Protein Quantification: Determine the total protein concentration of each lysate using a standard method (e.g., BCA assay).

-